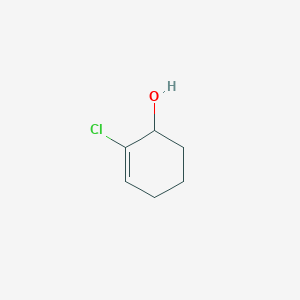
2-Cyclohexen-1-ol, 2-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexen-1-ol, 2-chloro- is an organic compound with the molecular formula C6H9ClO It is a derivative of cyclohexene, where a chlorine atom and a hydroxyl group are attached to the cyclohexene ring
Synthetic Routes and Reaction Conditions:
Chlorination of 2-Cyclohexen-1-ol: One common method involves the chlorination of 2-Cyclohexen-1-ol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. This reaction typically occurs at low temperatures to prevent over-chlorination and to ensure the selective formation of 2-Cyclohexen-1-ol, 2-chloro-.
Hydrolysis of 2-Chloro-1-cyclohexene: Another method involves the hydrolysis of 2-Chloro-1-cyclohexene in the presence of a base, such as sodium hydroxide (NaOH), followed by oxidation to yield 2-Cyclohexen-1-ol, 2-chloro-.
Industrial Production Methods: Industrial production methods often involve the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the chlorination and subsequent reactions.
Types of Reactions:
Oxidation: 2-Cyclohexen-1-ol, 2-chloro- can undergo oxidation reactions to form various products, including cyclohexenone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of 2-Cyclohexen-1-ol, 2-chloro- can lead to the formation of cyclohexanol derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The chlorine atom in 2-Cyclohexen-1-ol, 2-chloro- can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: Cyclohexenone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
科学的研究の応用
2-Cyclohexen-1-ol, 2-chloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in organic synthesis.
Biology: Research has explored its potential as a bioactive compound. It may exhibit antimicrobial or antifungal properties, although further studies are needed to confirm these effects.
Industry: Used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other industrial products.
作用機序
The mechanism of action of 2-Cyclohexen-1-ol, 2-chloro- involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding, while the chlorine atom can engage in halogen bonding or act as a leaving group in substitution reactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
類似化合物との比較
2-Cyclohexen-1-ol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Cyclohexanol: Saturated analog with different reactivity, particularly in oxidation reactions.
Cyclohexene: Lacks both the hydroxyl and chlorine groups, making it less versatile in chemical transformations.
Uniqueness: 2-Cyclohexen-1-ol, 2-chloro- is unique due to the presence of both a hydroxyl group and a chlorine atom on the cyclohexene ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
6498-39-1 |
|---|---|
分子式 |
C6H9ClO |
分子量 |
132.59 g/mol |
IUPAC名 |
2-chlorocyclohex-2-en-1-ol |
InChI |
InChI=1S/C6H9ClO/c7-5-3-1-2-4-6(5)8/h3,6,8H,1-2,4H2 |
InChIキー |
PMRDVKJWSYTWMO-UHFFFAOYSA-N |
正規SMILES |
C1CC=C(C(C1)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R)-4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid](/img/structure/B14082281.png)
![tert-Butyl 4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B14082295.png)
![[3-[8-(2-Aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 7-methyloctanoate](/img/structure/B14082307.png)
![(E)-2-Cyano-3-(5-(7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)benzo[c][1,2,5]thiadiazol-4-yl)thiophen-2-yl)acrylic acid](/img/structure/B14082310.png)
![3-[3-(5-ethyl-2,4-dihydroxyphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]propanoic acid](/img/structure/B14082317.png)
![3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-dimethylpropan-1-amine oxide](/img/structure/B14082323.png)
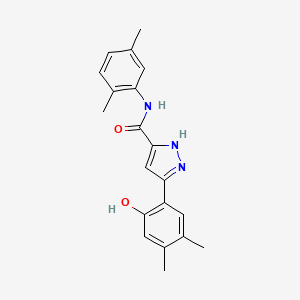
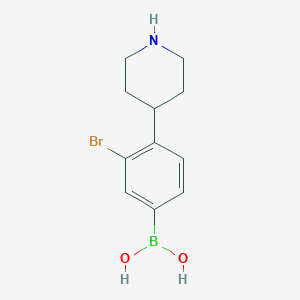
![1H-1,2,3-Triazole, 4-(4-nitrophenyl)-5-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-1-[(trimethylsilyl)methyl]-](/img/structure/B14082338.png)
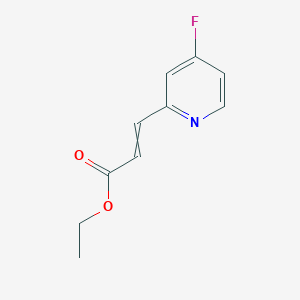
![acetic acid;(4S)-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[2-[(3R)-3-hydroxy-1-[[(2S)-1-(4-hydroxyphenyl)-3,4-dioxopentan-2-yl]amino]-1-oxobutan-2-yl]hydrazinyl]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid](/img/structure/B14082341.png)
![1-[4-(3-Methoxypropoxy)-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B14082342.png)
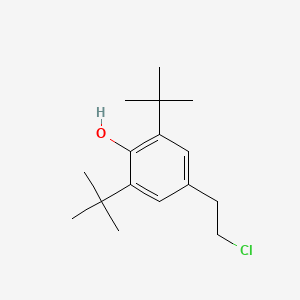
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082354.png)
